Kuraramine

Description

Classification and Structural Archetype within Alkaloids

Kuraramine is classified as an alkaloid, a diverse group of naturally occurring organic compounds that typically contain basic nitrogen atoms, often incorporated into a heterocyclic ring system. uomustansiriyah.edu.iqslideshare.netnowgonggirlscollege.co.inbritannica.com Alkaloids are generally derived from amino acids. uomustansiriyah.edu.iqslideshare.netjiwaji.eduslideshare.net Specifically, this compound falls under the category of pyridine (B92270) and piperidine (B6355638) alkaloids. doi.orgnowgonggirlscollege.co.in

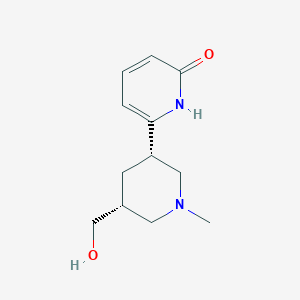

The structural archetype of this compound is characterized by a bispiperidine framework, or more precisely, it features a piperidine ring linked to a pyridin-2-one moiety. nih.govdoi.org The primary isomer is identified by the IUPAC name 6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one. nih.govcdutcm.edu.cn Another known isomer is 6-[(3R,5S)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one. nih.gov The molecule consists of two rings, with the largest ring being a six-membered system. cdutcm.edu.cn

Table 1: Key Chemical Properties of this compound (CID 11447394)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | nih.govcdutcm.edu.cn |

| Molecular Weight | 222.28 g/mol | nih.govcdutcm.edu.cn |

| IUPAC Name | 6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one | nih.govcdutcm.edu.cn |

| Number of Rings | 2 | cdutcm.edu.cn |

| Number of Stereocenters | 2 | cdutcm.edu.cn |

Historical Context of Discovery and Isolation

The isolation of (+)-Kuraramine from natural sources was reported by I. Murakoshi and colleagues in Phytochemistry in 1981. doi.org This significant discovery involved its extraction from the flowers of Sophora flavescens. doi.org The general history of alkaloid discovery is intertwined with the study of active principles from medicinal plants. nih.gov

Beyond its isolation from natural sources, this compound has also been a subject of synthetic chemistry. The first reported synthesis of (+)-Kuraramine was achieved through the oxidative cleavage of (-)-N-methylcytisine. researchgate.net Furthermore, total syntheses of (-)-Kuraramine, along with (-)-isothis compound and (-)-jussiaeiine A, have been accomplished using a samarium diiodide-promoted reductive deamination reaction as a key step. acs.org

Significance as a Natural Product Research Target

This compound, like many other natural products, holds considerable significance as a research target in chemistry and drug discovery. Natural products are valued for their broad spectrum of chemical and functional diversity, as well as their structural complexity. nih.gov This inherent diversity allows them to interact with a wide array of biological macromolecules, often with high selectivity. nih.gov

The study of natural products frequently serves as a starting point for drug discovery, where their unique structures can act as lead compounds or templates for the development of novel therapeutic agents with enhanced efficacy, potency, and purity. rroij.comscirp.org Research efforts involving compounds like this compound aim to elucidate their precise biological activities and mechanisms of action. nih.govnih.gov The intricate structures of natural products also present challenging targets for synthetic organic chemistry, pushing the boundaries of synthetic methodologies. rroij.com The rigorous chemical characterization of natural products is crucial for ensuring consistency and comparability of research findings across different studies. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C12H18N2O2/c1-14-6-9(8-15)5-10(7-14)11-3-2-4-12(16)13-11/h2-4,9-10,15H,5-8H2,1H3,(H,13,16)/t9-,10+/m1/s1 |

InChI Key |

CUHBAHMWNDOHGZ-ZJUUUORDSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@@H](C1)C2=CC=CC(=O)N2)CO |

Canonical SMILES |

CN1CC(CC(C1)C2=CC=CC(=O)N2)CO |

Synonyms |

kuraramine |

Origin of Product |

United States |

Natural Occurrence and Isolation of Kuraramine

Phytochemical Sources: Sophora flavescens (e.g., flowers)

Sophora flavescens Ait. (Leguminosae), commonly known as "Kushen" in China, is a traditional Chinese medicinal plant widely distributed across Asia, including China, Japan, Korea, Russia, and India. researchgate.net The dried roots of S. flavescens are particularly known for their rich chemical composition, including various alkaloids, flavonoids, and triterpenoids. researchgate.netnih.gov

Kuraramine has been specifically reported in Sophora flavescens and Sophora chrysophylla. nih.gov While the roots are a primary source of many active constituents like matrine (B1676216) and oxymatrine, other parts of the plant, such as flowers, may also contain various compounds. researchgate.netresearchgate.net

Microbial Sources: Streptomyces species (e.g., Streptomyces lactacystinicus, Streptomyces koyangensis)

Beyond plant sources, this compound has also been identified as a secondary metabolite produced by certain Streptomyces species. Streptomyces are Gram-positive, filamentous bacteria predominantly found in soil, known for their prolific production of a wide array of bioactive secondary metabolites. smujo.idnih.gov

Notably, Streptomyces koyangensis strain SHP 9-3, isolated from the soil of Enggano Island, Indonesia, has been reported to produce this compound. smujo.id The chemical profile of the extract from this Streptomyces strain, analyzed using LC-MS/MS, revealed the presence of this compound among its major components. smujo.id While the specific mention of Streptomyces lactacystinicus producing this compound was not explicitly found in the search results, Streptomyces species in general are well-documented for their production of diverse secondary metabolites, including various alkaloids. d-nb.infoniscpr.res.incore.ac.ukresearchgate.netvdoc.pubresearchgate.netresearchgate.net

Extraction and Initial Chromatographic Separation Techniques from Biological Matrices

The isolation of this compound from biological matrices, whether plant or microbial, typically involves a combination of extraction and chromatographic separation techniques. These methods aim to selectively isolate the compound from a complex mixture of natural products.

From Sophora flavescens : For the extraction of compounds from Sophora flavescens roots, various methods have been employed. Supercritical fluid extraction (SFE) using CO2 with modifiers like ethanol (B145695) has been optimized to extract quinolizidine (B1214090) alkaloids. tautobiotech.com Traditional extraction solvents such as water and ethanol, often aided by ultrasonic waves, are also utilized. researchgate.net

Following extraction, initial chromatographic separation often involves techniques like:

Reversed-phase high-performance liquid chromatography coupled with mass spectroscopy (RP-HPLC-MS) : This technique is used for analyzing extracted samples and separating compounds based on their polarity. researchgate.net

High-speed counter-current chromatography (HSCCC) : This method is effective for separating and purifying crude extracts, eliminating irreversible adsorptive loss onto solid support matrices common in conventional chromatography. A two-phase solvent system, such as chloroform-methanol-NaH2PO4, has been successfully applied to separate quinolizidine alkaloids from S. flavescens. researchgate.nettautobiotech.com

pH-zone-refining counter-current chromatography : This technique has been used for the preparative separation of alkaloids from S. flavescens root extracts, achieving high purity. For instance, using methyl tert-butyl ether and water equilibrated with triethylamine (B128534) as a retainer and hydrochloric acid as an eluter, compounds like sophocarpine (B1681056) and matrine were separated efficiently. nih.gov

Silica (B1680970) gel and polyamide column chromatography : These conventional column chromatography methods are also applied for the separation and purification of alkaloids. tautobiotech.com

Thin-layer chromatography (TLC) : Often used for initial screening and purity checking of separated compounds. researchgate.nettautobiotech.com

LC-MS/MS-based molecular networking : A modern strategy for dereplication and identification of secondary metabolites from S. flavescens extracts, involving data-independent acquisition (DIA) and data-dependent acquisition (DDA) modes for comprehensive annotation. nih.gov

From Streptomyces species : For Streptomyces species, the general approach involves:

Fermentation : Streptomyces strains are typically cultured in specific liquid media (e.g., ISP-2 medium) under controlled conditions (temperature, agitation) to promote the production of secondary metabolites. smujo.idniscpr.res.in

Liquid-liquid extraction : After fermentation, secondary metabolites are extracted from the culture broth using organic solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). This step aims to transfer the bioactive compounds from the aqueous phase to the organic phase. smujo.idd-nb.infocore.ac.uk

Column chromatography : Crude extracts are then subjected to chromatographic separation using techniques like normal phase packed silica gel columns with gradient elution (e.g., DCM and methanol). d-nb.info

High-performance liquid chromatography (HPLC) : Used for further purification and analysis of bioactive compounds from the crude extracts. d-nb.info

Preparative thin layer chromatography (PTLC) : For larger scale isolation, PTLC can be employed to separate bands of interest from the crude extract, followed by elution from the silica gel. researchgate.net

LC-MS/MS : This analytical technique is crucial for identifying and characterizing the chemical profile of the extracts, confirming the presence of compounds like this compound. smujo.id

These techniques, often used in combination, are vital for the successful isolation and purification of this compound from its diverse natural sources, paving the way for further research into its properties.

Chemical Synthesis of Kuraramine

Total Synthesis Approaches

Total synthesis endeavors aim to construct the complete kuraramine molecule from simpler precursors, providing comprehensive routes to this complex natural product.

Samarium Diiodide-Promoted Reductive Deamination Strategies

A notable strategy for the total synthesis of (-)-kuraramine, along with related lupin alkaloids such as (+)-cytisine, (-)-isothis compound, and (-)-jussiaeiine A, involves a samarium diiodide (SmI₂) promoted reductive deamination reaction researchgate.netacs.orgnih.gov. This key step is followed by a simultaneous recyclization of a proline derivative to yield the corresponding δ-lactam derivative researchgate.netacs.orgnih.gov.

Samarium diiodide, also known as Kagan's reagent, is a powerful one-electron reducing agent widely utilized in organic synthesis wikipedia.orgereztech.com. In the context of nitrogen heterocycle synthesis, SmI₂ can induce chemoselective cleavage of carbon-nitrogen bonds in α-aminocarbonyl compounds mdpi.comclockss.org. This method, developed by researchers like Honda, focuses on the selective scission of the C-N bond when α-amino esters and ketones are exposed to an SmI₂-HMPA-ROH system mdpi.com. While simple phenylalanine derivatives undergo efficient deamination, the synthetic utility of this approach is particularly evident with cyclic proline and pipecoline derivatives, which lead to γ- and δ-amino acids mdpi.com. The plausible mechanism for this fragmentation involves samarium-containing five-membered intermediates as active species clockss.org.

Alternative Synthetic Pathways and Methodological Advancements

Beyond samarium diiodide-mediated reactions, alternative synthetic pathways have been explored for this compound. One significant approach to the synthesis of (+)-kuraramine involves the oxidative cleavage of (-)-N-methylcytisine thieme-connect.comresearchgate.netscispace.comresearchgate.netthieme-connect.com.

Formal Synthesis Initiatives

While the concept of formal synthesis is a recognized strategy in organic chemistry for demonstrating a synthetic route to a known intermediate that has already been converted to the target molecule rsc.orgsioc-journal.cnrsc.org, the provided literature does not detail specific formal synthesis initiatives for this compound. Research often focuses on total syntheses or biomimetic transformations directly yielding this compound.

Biomimetic Synthesis Investigations

Biomimetic synthesis aims to mimic proposed natural biosynthetic pathways in a laboratory setting. For this compound, investigations have largely centered on its relationship with N-methylcytisine.

Conversion from N-Methylcytisine

This compound (3) and N-methylcytisine (2) exhibit a structural and potential biosynthetic relationship that involves the cleavage of the N(1)-C(10) linkage of N-methylcytisine wiley-vch.dethieme-connect.com. This relationship makes N-methylcytisine an obvious precursor for biomimetic synthesis thieme-connect.com.

Early biomimetic conversion of (-)-N-methylcytisine into (+)-kuraramine was reported via an oxidative cleavage process thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com. This involved the in situ silylation of N-methylcytisine using lithium diisopropylamide (LDA) and chlorodimethylphenylsilane (B1200534) (PhMe₂SiCl), yielding a silylated adduct thieme-connect.com. Subsequent oxidative cleavage of this adduct provided the desired this compound thieme-connect.com. Later improvements utilized boron-based electrophiles, leading to higher yields and avoiding toxic mercury reagents, as discussed in Section 3.1.2 scispace.com.

Table 1: Key Transformations in Biomimetic Synthesis of (+)-Kuraramine from N-Methylcytisine

| Step | Reagents/Conditions | Outcome/Intermediate | Yield (Example) | Citation |

| C(6)-Lithiation & Silylation | LDA, PhMe₂SiCl | Silylated adduct | 48% | thieme-connect.com |

| C-Si to C-O Oxidation & Reduction | Peracetic acid, Hg(OAc)₂ (stoichiometric) | (+)-Kuraramine | 18-26% | thieme-connect.comscispace.com |

| C(6)-Lithiation & Boron Electrophile | LDA, (OiPr)Bpin | Boronate ester | 89-93% | scispace.com |

| Oxidation & Reduction | NaBO₃, NaBH₄ | (+)-Kuraramine | 32% | scispace.com |

Mechanistic Considerations in Biomimetic Transformations

The mechanistic understanding of the biomimetic conversion from N-methylcytisine to this compound involves specific site-selective functionalization and subsequent bond cleavage. Research indicates that N-acyl-cytisine derivatives can undergo an N-to-C isomerization, a process proposed to involve lithiation at C(10) (equivalent to C(6) in the piperidine (B6355638) ring of this compound) and subsequent acyl-group transfer from nitrogen thieme-connect.com. This chemistry has been extended to achieve regio- and diastereoselective C(10) functionalization of cytisine (B100878) derivatives thieme-connect.com.

In the context of the conversion to this compound, the process typically begins with C(6)-lithiation of N-methylcytisine thieme-connect.comscispace.com. This lithiated intermediate is then trapped by an electrophile, such as a silyl (B83357) or boron reagent thieme-connect.comscispace.com. The subsequent oxidative cleavage of the C-Si or C-B bond, followed by reduction, leads to the opening of the tricyclic N-methylcytisine scaffold and the formation of the monocyclic piperidine structure of this compound thieme-connect.comscispace.com. The initial silylation and Fleming-Tamao oxidation involved a reductive ring opening of a hemiaminal intermediate scispace.com.

Biosynthesis of Kuraramine

Proposed Biogenetic Pathways

The biogenetic pathways leading to Kuraramine involve a series of enzymatic reactions that convert common amino acid precursors into the complex alkaloid structure.

Quinolizidine (B1214090) alkaloids, including this compound, are synthesized from the amino acid L-lysine. nih.govresearchgate.netmdpi.com The initial and crucial step in the biosynthesis of QAs is often suggested to be the decarboxylation of L-lysine, a reaction catalyzed by lysine (B10760008) decarboxylase. nih.gov This process leads to the formation of cadaverine (B124047), a diamine. Subsequently, cadaverine undergoes oxidative deamination, yielding aminoaldehydes. wiley-vch.de These aminoaldehydes can then cyclize to form cyclic imines, such as 1-piperideine (B1218934) (an imine form) or 2-piperideine (an enamine form), which serve as pivotal intermediates in the biosynthesis of various piperidine (B6355638) and, subsequently, lupine alkaloids. wiley-vch.de A significant alternative in lysine metabolism involves the dimerization of these intermediates into tetrahydroanabasine, which is a precursor to a class of alkaloids known as lupine alkaloids. wiley-vch.de

It is important to note that lysine itself can be synthesized in organisms via two distinct pathways: the α-aminoadipate (AAA) pathway and the diaminopimelate (DAP) pathway. In plants, the diaminopimelate pathway is generally utilized for lysine biosynthesis. researchgate.netnih.gov

Evidence suggests that this compound's biosynthesis may involve other related quinolizidine alkaloids as intermediates. Notably, (+)-Kuraramine has been identified as a possible metabolite of (−)-N-methylcytisine in the flowers of Sophora flavescens. researchgate.net This observation supports a proposed biogenetic conversion pathway where N-methylcytisine serves as a direct precursor to this compound. wiley-vch.deethz.ch Both Cytisine (B100878) and N-Methylcytisine are well-known quinolizidine alkaloids found in several plant genera, including Sophora and Laburnum, further emphasizing their interconnectedness within the broader alkaloid biosynthetic landscape. wikipedia.orgfishersci.finih.gov

Enzymatic Components and Reactions in this compound Biosynthesis

The transformation of precursor molecules into complex alkaloids like this compound is orchestrated by a suite of specific enzymes. While the complete enzymatic pathway for this compound is still under investigation, general principles of plant alkaloid biosynthesis apply.

Enzymes such as reductases, oxidases, methyltransferases, and cytochrome P450s are integral components of plant biosynthetic pathways. mpg.de Cytochrome P450 monooxygenases, for instance, are known to catalyze a variety of reactions, including hydroxylation, epoxidation, demethylation, dealkylation, decarboxylation, and C-C bond cleavage. mpg.de The initial step in quinolizidine alkaloid biosynthesis, the decarboxylation of lysine, is catalyzed by lysine decarboxylase. nih.gov Although the specific enzymes responsible for the conversion of N-methylcytisine to this compound are not yet fully characterized in the provided literature, the proposed metabolic relationship implies the involvement of such enzymatic machinery, potentially including hydroxylation or other modification enzymes. The elucidation of these enzymatic steps is ongoing, with genomic data accelerating the identification of candidate genes for biosynthetic enzymes. rsc.org However, the biosynthesis of quinolizidine alkaloids is considered poorly understood, with only the initial enzymes having been discovered. rsc.org

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Synthetic Modifications of the Kuraramine Core Structure

The synthesis of this compound and its related compounds often involves sophisticated chemical transformations to construct its intricate core. One reported method for the synthesis of (+)-Kuraramine involves the oxidative cleavage of (-)-N-methylcytisine wikipedia.orgfishersci.cacdutcm.edu.cn. This approach highlights the close structural relationship between this compound and cytisine-type alkaloids, suggesting that synthetic strategies developed for one may inform the other.

Another significant synthetic route to (-)-Kuraramine, as well as its analogs (-)-Isothis compound and (-)-Jussiaeiine A, utilizes a samarium diiodide-promoted reductive deamination reaction fishersci.fictdbase.orguni.luwikidata.org. This key step is followed by a simultaneous recyclization of a proline derivative, demonstrating a modular approach to assembling the core δ-lactam derivative fishersci.fictdbase.org. While specific modifications directly on the this compound core itself are less extensively detailed in the provided literature, the synthetic methodologies employed for its construction and for related alkaloids like cytisine (B100878) offer a framework for potential core alterations. For instance, studies on cytisine, a closely related alkaloid, have explored modifications at the alicyclic nitrogen (position 3) and at the 9-, 10-, and 11-positions of the pyridone ring plantaedb.comguidetopharmacology.org. Such positions could represent targets for introducing structural diversity into the this compound scaffold.

Investigation of this compound Analogs and Their Synthesis

The investigation of this compound analogs is intrinsically linked to its synthetic accessibility. Beyond this compound itself, the total syntheses of (-)-Isothis compound and (-)-Jussiaeiine A have been achieved through a common samarium diiodide-promoted reductive deamination and subsequent recyclization of a proline derivative fishersci.fictdbase.orguni.luwikidata.org. These compounds represent direct structural analogs, differing in their stereochemistry or subtle structural features, which can impact their molecular interactions.

While direct synthesis details for a wide range of this compound-specific analogs are not exhaustively covered, the broader field of quinolizidine (B1214090) alkaloid synthesis, particularly for cytisine and its derivatives, provides relevant context. For example, the synthesis of various cytisine derivatives has involved reactions such as Suzuki coupling with boronic acids and Stille coupling with stannanes to introduce substituents at positions like C-9 and C-10 plantaedb.comguidetopharmacology.org. An N-acyl migration reaction has also been reported for substitution at the C-6 position of cytisine plantaedb.comguidetopharmacology.org. These established synthetic methodologies for introducing diverse functionalities onto a similar alkaloid scaffold could potentially be adapted for the generation of novel this compound analogs, enabling systematic exploration of its chemical space.

Structural Determinants of Molecular Interactions (non-clinical focus)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical compound's structure influence its molecular interactions. For this compound and its direct analogs, detailed non-clinical SAR data are not explicitly provided in the search results. However, insights can be drawn from studies on structurally related alkaloids, particularly cytisine, which shares a common structural motif.

SAR studies on cytisine derivatives have focused on modifications at the alicyclic nitrogen (position 3) and at the 9-, 10-, and 11-positions of the pyridone ring plantaedb.comguidetopharmacology.org. These studies have shown that structural changes at these positions can significantly alter the compound's binding affinity and functional activity, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs) plantaedb.comguidetopharmacology.org. For instance, certain 10-substituted cytisine analogs demonstrated significantly enhanced selectivity for the α4β2 nAChR subtype over the α3β4 nAChR subtype, with selectivity ratios exceeding 3000-fold for the 10-methyl derivative guidetopharmacology.org. This highlights the critical role of specific substitutions in modulating molecular recognition and interaction profiles.

Biological Activities and Mechanistic Investigations in Vitro/preclinical Focus

Antiplasmodial Activity and Related Mechanisms of Action

Kuraramine has been identified as one of five major compounds present in the ethyl acetate (B1210297) extract of marine-derived Streptomyces sp. GMY01. This particular extract demonstrated significant antiplasmodial activity against the human malaria parasite Plasmodium falciparum FCR-3 strain, achieving an inhibition of 81.84 ± 3.5% at a concentration of 12.5 µg/mL. wikipedia.orgwikipedia.orgwikipedia.org

However, it is important to note that while this compound was a constituent of this active extract, one study explicitly stated that this compound, along with other detected compounds in the GMY01 extract (laminine, 2-ethylacetanilide, and 3-methyl-1,2-diphenylbutan-1-one), had "no known activities" at the time of that publication. wikipedia.org This indicates that the direct antiplasmodial activity or the specific mechanism of action of isolated this compound has not been independently established or detailed in the provided literature. Therefore, while it is associated with an antiplasmodial extract, further research is needed to confirm this compound's individual contribution to this activity and to delineate its specific molecular targets or pathways within the Plasmodium parasite.

Enzyme Inhibition Studies

Current scientific literature does not provide specific in vitro enzyme targets that have been identified for this compound. Investigations into enzyme inhibition by this compound as a standalone compound have not been detailed in the available research findings.

Due to the absence of identified specific enzyme targets for this compound, there are no reported data on the kinetic characterization of its enzyme inhibition, such as Michaelis constant (Km) or inhibition constant (Ki) values.

Similarly, in the absence of identified enzyme targets, no molecular docking or other computational studies specifically investigating the interactions between this compound and enzyme active sites have been reported.

Cellular Assays and Molecular Pathways (excluding human clinical data)

The ethyl acetate extract of Streptomyces sp. GMY01, which contains this compound, has been evaluated for its activity in various cellular assays. This extract exhibited moderate activity against cervical carcinoma HeLa cells with an IC₅₀ value of 27.31 µg/mL. uni.lu It also showed activity against lung carcinoma HTB cells, demonstrating an IC₅₀ value of 33.75 µg/mL. uni.lu Importantly, the extract displayed low toxicity towards normal Vero cells, with an IC₅₀ value of 823.3 µg/mL, suggesting a degree of selectivity for cancerous cell lines over healthy cells. uni.lu

However, these findings pertain to the crude extract, and specific cellular assays or molecular pathways directly modulated by isolated this compound have not been elucidated. Therefore, while the extract shows promise in cellular models, the precise role of this compound in these observed effects and the molecular pathways it might influence remain to be determined through studies on the purified compound.

Interactions with Biological Macromolecules (e.g., receptor binding, protein interactions)

This compound's chemical structure is closely related to that of cytisine (B100878) and N-methylcytisine, as it can be synthesized via the oxidative cleavage of (-)-N-methylcytisine. wikidata.org Cytisine and its derivatives, including N-methylcytisine, are well-known for their high affinity and partial agonistic activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. wikipedia.orgwikidata.orgsigmaaldrich.comsynhet.comnih.govfishersci.cawikipedia.orguni.lucdutcm.edu.cnguidetopharmacology.orgcdutcm.edu.cnuni.lu The structural relationship between this compound and these compounds suggests a potential for this compound to interact with nAChRs or other related biological macromolecules. However, direct experimental data specifically demonstrating the binding affinity or interactions of isolated this compound with these or other biological macromolecules (e.g., receptors, proteins, or nucleic acids) have not been reported in the provided search results. Further investigations are needed to confirm and characterize any such interactions.

Analytical Methodologies for Detection and Quantification of Kuraramine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Biological and Synthetic Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the definitive identification and precise quantification of Kuraramine, even at trace levels. Its high sensitivity and selectivity make it particularly suitable for complex matrices such as biological fluids and plant extracts. The coupling of liquid chromatography, which separates the compound from other matrix components, with tandem mass spectrometry, which provides structural information based on mass-to-charge ratio, allows for unambiguous detection.

In a UPLC-TOF-MS/MS analysis of extracts from Sophora flavescens (Kushen), the plant source of this compound, the compound was identified based on its precise mass and fragmentation pattern. nih.gov The mass spectrometer operates by ionizing the target molecule (precursor ion) and then fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the assay, allowing for accurate quantification. nih.gov While a fully validated LC-MS/MS method specifically for this compound quantification is not extensively detailed in publicly available literature, methods for structurally related matrine-type alkaloids are well-established and provide a strong framework. nih.goveurl-pesticides.eunih.gov These methods are routinely used for determining these alkaloids in honey and biological samples like rat blood, demonstrating the technique's robustness. nih.govnih.gov

Key parameters for the LC-MS/MS analysis of this compound, based on available data, are summarized below.

Table 1: Mass Spectrometric Parameters for this compound Identification

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₁₈N₂O₂ | nih.gov |

| Precursor Ion [M+H]⁺ (Calculated) | 223.1441 | nih.gov |

| Precursor Ion [M+H]⁺ (Observed) | 223.1439 | nih.gov |

| Major Fragment Ions (m/z) | 191, 162, 114 | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

For quantification, a stable isotope-labeled internal standard would be ideal to correct for matrix effects and variations in instrument response. The calibration curves for related alkaloids have been shown to be linear over wide concentration ranges, for instance, from 0.5 to 1000 ng/mL for matrine (B1676216) and oxymatrine, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov A similar performance would be expected for a validated this compound assay.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (DAD) detectors is a widely used and accessible method for the quantification of alkaloids. This technique relies on the principle that the analyte absorbs light at a specific wavelength. A DAD detector offers the advantage of acquiring the entire UV spectrum for a given peak, which aids in peak identification and purity assessment.

While specific HPLC-UV/DAD methods validated for this compound are not prominently published, the methodology is extensively applied to other alkaloids, including those from Nicotiana and Sophora species. nih.govmdpi.com For related alkaloids, detection is often performed at wavelengths between 210 nm and 280 nm. researchgate.netnih.gov The selection of an optimal wavelength for this compound would require an analysis of its UV absorption spectrum to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.

The development of a robust HPLC-DAD method would involve optimizing several parameters, as illustrated by methods for other alkaloids.

Table 2: Typical Parameters for HPLC-DAD Analysis of Alkaloids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium formate, formic acid) | To elute compounds from the column with good resolution. nih.govmdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | DAD set at a specific wavelength (e.g., 260 nm) or scanning a range (e.g., 200-400 nm) | To detect and quantify the analyte based on UV absorbance. nih.gov |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity of the mobile phase and separation efficiency. |

Validation of such a method would include assessing linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ) to ensure its reliability for routine analysis. mdpi.com For instance, validated HPLC-DAD methods for other alkaloids demonstrate excellent linearity (R² > 0.99) and precision (RSD < 5%). mdpi.com

Chromatographic Separation Techniques (e.g., Reversed-Phase HPLC, UPLC)

The success of any quantitative analysis of this compound hinges on its effective chromatographic separation from other components in the sample, particularly other structurally similar alkaloids present in its natural source, Sophora flavescens.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation mode for alkaloids. researchgate.net In RP-HPLC, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. nih.gov this compound, being a moderately polar alkaloid, would be retained on the column and then eluted by a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of modifiers such as formic acid or ammonium formate to the mobile phase is common to improve peak shape and resolution by controlling the ionization state of the basic alkaloid. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. scirp.orgscirp.org UPLC methods have been successfully developed for the rapid and simultaneous quantification of the major matrine-type alkaloids, matrine and oxymatrine. researchgate.netresearchgate.net An analysis that takes 30 minutes on an HPLC system might be completed in under 10 minutes using UPLC, with sharper peaks and better separation from impurities. scirp.orgscirp.org Given these advantages, UPLC is the preferred technique for high-throughput analysis.

Table 3: Example UPLC Conditions for Separation of Matrine-Type Alkaloids

| Parameter | Condition | Source |

|---|---|---|

| System | Waters Acquity UPLC | scirp.orgscirp.org |

| Column | Acquity BEH Phenyl or C18 (e.g., 100 mm x 3.0 mm, 1.7 µm) | scirp.orgscirp.org |

| Mobile Phase A | 0.05% Formic Acid in Water | scirp.orgscirp.orgresearchgate.net |

| Mobile Phase B | Acetonitrile | scirp.orgscirp.orgresearchgate.net |

| Flow Rate | 0.5 mL/min | scirp.orgscirp.org |

| Column Temp. | 40 °C | scirp.orgscirp.org |

| Gradient Elution | A time-programmed gradient from low to high organic solvent (Acetonitrile) concentration | scirp.orgscirp.org |

These conditions provide a validated starting point for developing a specific UPLC method for the separation of this compound.

Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of protocol depends on the nature of the sample (e.g., plant material, biological fluid).

For extraction from plant materials like the roots of Sophora flavescens, solvent extraction is the initial step. nih.gov Given that alkaloids exist as salts in the plant, an acidic aqueous solution is often used to extract them. Alternatively, the material can be alkalinized (e.g., with ammonia) to convert the alkaloid salts to their free base form, which can then be extracted with an organic solvent like chloroform or methanol. mdpi.comalfa-chemistry.com Ultrasound-assisted extraction is often employed to enhance efficiency. mdpi.com

Following initial extraction, a clean-up step is typically necessary to remove pigments, lipids, and other interfering compounds. Solid-Phase Extraction (SPE) is a powerful technique for this purpose. jst.go.jp For alkaloids, which are basic compounds, mixed-mode or cation-exchange SPE cartridges are highly effective. nih.gov The crude extract is loaded onto the cartridge, which retains the protonated alkaloids while allowing neutral and acidic impurities to be washed away. The purified alkaloids are then eluted with a basic organic solvent. nih.gov Reversed-phase (e.g., C18) SPE cartridges are also used to remove nonpolar impurities. jst.go.jp

For biological samples such as plasma or serum, the primary challenge is the removal of proteins. This is commonly achieved by protein precipitation , where a solvent like acetonitrile or methanol is added to the sample to denature and precipitate the proteins, which are then removed by centrifugation. nih.gov For cleaner extracts and higher sensitivity, SPE or liquid-liquid extraction may be employed following protein precipitation. lifeasible.com

Table 4: General Workflow for Extraction of this compound from Plant Material

| Step | Procedure | Purpose |

|---|---|---|

| 1. Size Reduction | The dried plant material (e.g., roots) is ground into a fine powder. | To increase the surface area for efficient solvent penetration. lifeasible.com |

| 2. Solvent Extraction | The powder is extracted with a suitable solvent (e.g., 70% ethanol (B145695), acidic water, or an organic solvent after alkalinization) using sonication or reflux. mdpi.comnih.gov | To dissolve the alkaloids and bring them into the liquid phase. |

| 3. Filtration/Centrifugation | The solid plant debris is separated from the liquid extract. | To obtain a crude liquid extract. |

| 4. Clean-up (SPE) | The crude extract is passed through an SPE cartridge (e.g., cation-exchange or C18). Interferents are washed away, and the analyte is selectively eluted. jst.go.jpnih.gov | To remove matrix components that could interfere with chromatographic analysis. |

| 5. Concentration | The purified eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase. | To concentrate the analyte to a level appropriate for the sensitivity of the analytical instrument. jst.go.jp |

This systematic approach ensures that the final sample injected into the analytical instrument is sufficiently clean and concentrated for accurate and reproducible quantification of this compound.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Biosynthetic Enzymes

While biomimetic syntheses of kuraramine from precursors like N-methylcytisine have been reported, providing insights into potential biochemical transformations, the comprehensive enzymatic machinery governing its natural biosynthesis remains largely uncharacterized wiley-vch.deresearchgate.netwiley-vch.de. Lupine alkaloids, to which this compound belongs, are known to originate from amino acids such as L-ornithine and L-lysine, undergoing decarboxylation and oxidative deamination to form reactive intermediates wiley-vch.de. For instance, N-methylputrescine, derived from putrescine, is a key precursor to various alkaloids wiley-vch.de. However, the specific enzymes catalyzing each step in the in planta synthesis of this compound, particularly those involved in the cyclization and functionalization leading to its unique piperidine (B6355638) and pyridone moieties, are yet to be fully identified. Future research should focus on:

Genomic and Transcriptomic Profiling : Utilizing advanced sequencing technologies on this compound-producing plants (Sophora flavescens, Sophora chrysophylla) to identify putative biosynthetic gene clusters (BGCs) that encode enzymes like polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and terpene synthases, which are often involved in secondary metabolite biosynthesis smujo.id.

Enzyme Characterization : Expressing and characterizing candidate enzymes in vitro to confirm their specific roles in the this compound biosynthetic pathway, including substrate specificity, reaction mechanisms, and cofactor requirements. This could involve techniques such as enzyme assays coupled with mass spectrometry to track product formation.

Pathway Reconstruction : Reconstituting the complete biosynthetic pathway in heterologous hosts (e.g., Escherichia coli, yeast, or Nicotiana benthamiana) to enable scalable and sustainable production of this compound and its intermediates, facilitating further study and potential derivatization.

Design and Synthesis of Novel this compound-Based Chemical Probes

Chemical probes are indispensable tools for dissecting biological pathways and identifying molecular targets by selectively interacting with specific biomolecules unam.mxmdpi.comnih.govfrontiersin.org. Given this compound's natural origin and distinct chemical structure, the design and synthesis of this compound-based chemical probes represent a significant unexplored avenue. Such probes could be instrumental in elucidating its cellular targets and mechanisms of action. Key areas for development include:

Activity-Based Probes (ABPs) : Synthesizing this compound derivatives incorporating reactive groups (e.g., electrophiles, photoaffinity tags) that covalently bind to specific enzymes or proteins, allowing for their identification through techniques like chemical proteomics nih.govfrontiersin.org.

Affinity-Based Probes : Developing non-covalent this compound analogs tagged with reporters (e.g., fluorophores, biotin) to pull down or visualize its binding partners within complex biological matrices mdpi.comfrontiersin.org.

Click Chemistry-Enabled Probes : Integrating bioorthogonal functional groups (e.g., alkynes, azides, tetrazines) into the this compound scaffold, enabling "click" reactions with reporter tags in situ or in vivo for enhanced specificity and minimal perturbation of biological systems mdpi.comnih.gov. This modular approach allows for flexibility in attaching various reporter groups.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

While the extraction and synthesis of this compound have been documented, detailed mechanistic studies elucidating its precise molecular and cellular interactions are limited mdpi.comacs.org. Understanding how this compound exerts its biological effects requires in-depth investigation into its binding affinities, conformational changes upon binding, and downstream cellular signaling pathways. Future research should leverage advanced techniques to provide high-resolution insights:

Target Identification and Validation : Employing techniques such as quantitative proteomics, thermal proteome profiling (TPP), and CRISPR-Cas9 gene editing to definitively identify and validate the direct molecular targets of this compound.

Structural Biology : Utilizing X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structures of this compound in complex with its identified molecular targets, providing atomic-level insights into binding modes and interactions.

Cellular Pathway Analysis : Conducting comprehensive cellular assays, including transcriptomics (RNA-seq), proteomics, and metabolomics, to map the global cellular responses and perturbed pathways upon this compound treatment. High-content imaging and live-cell imaging could further reveal its effects on cellular processes like proliferation, differentiation, and apoptosis.

Exploration of Novel Bioactivities and Molecular Targets (non-clinical)

This compound is found in plants with a history of use in traditional medicine, and related compounds have demonstrated various biological activities, including anti-proliferative and antiplasmodial effects plantaedb.comsmujo.idmdpi.comtandfonline.com. This suggests a broader spectrum of potential non-clinical bioactivities for this compound itself, beyond what is currently known. Future research should systematically explore these possibilities:

Phenotypic Screening : Conducting broad phenotypic screens in various non-clinical models (e.g., cell lines, in vitro enzyme assays, microbial cultures, invertebrate models) to identify novel biological activities, such as antimicrobial, anti-inflammatory, neuroprotective, or immunomodulatory effects.

Target Deconvolution : For any newly discovered bioactivity, employing target deconvolution strategies (e.g., affinity chromatography, chemical genetics, computational docking) to identify the specific molecular targets responsible for the observed effects.

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of this compound analogs with systematic structural modifications to establish detailed SARs, which will guide the optimization of its bioactivity and selectivity for specific targets. This can involve modifying the pyridone ring, the piperidine moiety, or the hydroxymethyl group.

Development of High-Throughput Analytical Platforms

The accurate and efficient detection, quantification, and profiling of this compound in complex biological and botanical matrices are crucial for both fundamental research and potential applications. Current analytical methods, such as LC-MS/MS, have been used for its identification and quantification nih.govresearchgate.netresearchgate.net. However, there is a continuous need for developing more sensitive, selective, and high-throughput platforms to facilitate discovery, quality control, and pharmacokinetic studies. Future developments could include:

Enhanced LC-MS/MS Methods : Optimizing chromatographic separation (e.g., using ultra-high performance liquid chromatography, UHPLC) and mass spectrometry parameters (e.g., high-resolution accurate-mass MS, ion mobility MS) to improve sensitivity, reduce matrix effects, and enable the simultaneous quantification of this compound and its potential metabolites or related alkaloids in complex samples nih.govresearchgate.net.

Automated Sample Preparation : Developing automated or semi-automated sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction coupled with robotics) to increase throughput and reproducibility for large-scale screening and analysis.

Biosensors and Microfluidic Devices : Designing novel biosensors or integrating microfluidic platforms for rapid, on-site detection and quantification of this compound, potentially enabling real-time monitoring in biological systems or plant extracts. These platforms could leverage electrochemical, optical, or acoustic detection principles.

Q & A

Q. What are the common synthetic routes for Kuraramine, and what key reagents are critical for stereochemical control?

this compound synthesis often begins with (-)-cytisine derivatives. A validated route involves using LDA (lithium diisopropylamide) and TMEDA (tetramethylethylenediamine) to deprotonate (-)-6, followed by sequential reactions with BnBr (benzyl bromide) and Hg(OAc)₂ (mercury acetate) to form intermediates, ultimately yielding (+)-Kuraramine . Key challenges include maintaining stereochemical fidelity at the piperidine scaffold, which requires precise control of reaction conditions (e.g., -78°C for LDA activation).

Q. Which analytical techniques are most reliable for detecting this compound in plant extracts or synthetic mixtures?

LC-MS/MS is the gold standard for detecting this compound in complex matrices. For example, in antiplasmodial studies, ethyl acetate extracts of bacterial cultures were analyzed via LC-MS/MS to confirm this compound (C₁₂H₁₈N₂O₂) alongside laminine and cyclo(Pro-Val). This method allows differentiation from structurally similar alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiplasmodial activity of this compound across studies?

Discrepancies may arise from variations in extraction solvents (e.g., methanol vs. ethyl acetate), bacterial strains, or bioassay protocols. To address this, standardize extraction methods (e.g., using ethyl acetate for higher alkaloid solubility) and employ orthogonal bioassays (e.g., Plasmodium lactate dehydrogenase inhibition alongside cytotoxicity screens). Cross-validate findings with NMR or X-ray crystallography to confirm compound identity .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing stereochemical drift?

Yield optimization requires balancing reaction kinetics and thermodynamics. For example, using bulky silyl protecting groups (e.g., PhMe₂SiCl) during intermediate formation can reduce steric hindrance and prevent racemization. Monitoring reaction progress via chiral HPLC ensures stereochemical integrity at each step .

Q. How do biosynthetic pathways of this compound in Sophora flavescens inform synthetic biology approaches?

this compound is hypothesized to derive from (-)-N-methylcytisine via oxidative modifications. Metabolic engineering in heterologous hosts (e.g., E. coli) could exploit cytochrome P450 enzymes to mimic this pathway. Comparative transcriptomics of Sophora tissues under stress conditions may identify candidate genes for pathway elucidation .

Q. What statistical methods are recommended for validating this compound’s bioactivity in dose-response studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Pair this with ANOVA to compare activity across concentrations and negative controls (e.g., valine or cyclo(Pro-Val)). Ensure replicates (n ≥ 3) to account for biological variability .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Document all reaction parameters (temperature, solvent purity, catalyst batch) and characterize intermediates via [¹H/¹³C NMR, HRMS]. Adhere to IUPAC naming conventions and report melting points/optical rotations for novel derivatives. Cross-reference protocols with primary literature to identify critical variables .

Q. What criteria distinguish high-quality this compound bioactivity data from inconclusive results?

Reliable data include:

- Dose-dependent response curves with R² > 0.95.

- Confirmation of compound stability under assay conditions (e.g., LC-MS post-assay).

- Comparison to established positive controls (e.g., chloroquine for antiplasmodial studies). Avoid studies where co-eluting metabolites or impurities skew results .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting reports on this compound’s cytotoxicity in mammalian cells?

Perform cell-line-specific assays (e.g., HEK293 vs. HepG2) to assess tissue-dependent toxicity. Use flow cytometry to differentiate apoptosis from necrosis. Cross-validate with transcriptomic profiling to identify off-target pathways .

Q. What computational tools aid in predicting this compound’s binding affinity for target proteins?

Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model interactions with putative targets like acetylcholinesterase. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.